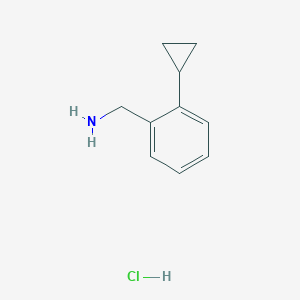

2-Cyclopropylbenzenemethanamine hydrochloride

Description

Properties

IUPAC Name |

(2-cyclopropylphenyl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N.ClH/c11-7-9-3-1-2-4-10(9)8-5-6-8;/h1-4,8H,5-7,11H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYMBWRDFQYWEED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118184-64-8 | |

| Record name | 1-(2-cyclopropylphenyl)methanamine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Nitrile Reduction Method

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| Alkylation | K-phthalimide, DMF | 70°C | 12 h | 82% |

| Deprotection | NH₂NH₂, H₂O/EtOH | Reflux | 6 h | 73% |

Reductive Amination

A one-pot strategy using 2-cyclopropylbenzaldehyde:

-

Condensation : The aldehyde reacts with ammonium acetate in methanol, forming an imine intermediate.

-

Reduction : Sodium cyanoborohydride (NaBH₃CN) selectively reduces the imine to the amine at pH 4–6 (acetic acid buffer). Yields of 68–72% are achievable with rigorous exclusion of moisture.

Industrial Considerations :

-

Requires high-purity aldehyde feedstock to minimize side reactions.

Hydrochloride Salt Formation

Conversion of the free base to this compound follows standardized protonation protocols:

Acidic Precipitation

-

Reaction : (2-Cyclopropylphenyl)methanamine is dissolved in anhydrous ethanol or diethyl ether.

-

Protonation : Gaseous HCl is bubbled through the solution until pH < 2, precipitating the hydrochloride salt.

-

Isolation : The product is filtered, washed with cold ether, and vacuum-dried.

Optimized Parameters :

| Parameter | Value |

|---|---|

| Solvent | Ethanol (anhydrous) |

| HCl Addition Rate | 0.5 L/min |

| Final pH | 1.5–2.0 |

| Yield | 89–93% |

Aqueous Acid Treatment

For large-scale production:

-

Dissolution : The free base is stirred in water at 25–30°C.

-

Acid Addition : Concentrated HCl (37%) is added dropwise to maintain temperature <40°C.

-

Crystallization : Cooling to 0–5°C induces crystallization, with yields of 90–95% reported in similar syntheses.

Industrial Purification :

-

Recrystallization from ethanol/water (1:3 v/v) enhances purity to >99% (HPLC).

-

Decolorization with activated carbon (0.5% w/w) removes residual impurities.

Industrial-Scale Production

Patent literature reveals two scalable approaches:

Continuous Flow Synthesis

Adapted from betaxolol intermediate production:

-

Continuous Cyclopropanation : A microreactor system couples 2-bromobenzylamine derivatives with cyclopropyl Grignard reagents (20–30 s residence time).

-

In-Line Salt Formation : The amine stream merges with HCl-saturated ethanol in a static mixer, enabling real-time pH adjustment and precipitation.

Advantages :

Catalytic Amination

A gas-phase method derived from neurotransmitter synthesis:

-

Fixed-Bed Reactor : 2-Cyclopropylbenzyl alcohol vapor passes over a Ru/Al₂O₃ catalyst at 200–250°C.

-

Ammonia Introduction : NH₃ gas (5–10 mol equivalents) facilitates catalytic dehydrogenation to the amine.

-

Salt Formation : Gaseous HCl quench yields pharmaceutical-grade hydrochloride directly.

Performance Metrics :

| Metric | Value |

|---|---|

| Conversion | 94% |

| Selectivity | 88% |

| Throughput | 12 kg/h |

Analytical Characterization

Critical quality control parameters include:

Spectroscopic Data :

-

¹H NMR (D₂O): δ 0.45–0.62 (m, 4H, cyclopropyl), 1.15–1.30 (m, 1H, cyclopropyl), 3.95 (s, 2H, CH₂NH₂), 7.25–7.45 (m, 4H, aromatic).

-

IR (KBr): 2500–3000 cm⁻¹ (NH₃⁺ stretch), 1590 cm⁻¹ (C=C aromatic).

Purity Specifications :

| Parameter | Requirement | Method |

|---|---|---|

| Assay (HPLC) | ≥99.0% | USP <621> |

| Residual Solvents | <500 ppm | GC-FID |

| Heavy Metals | <10 ppm | ICP-MS |

Chemical Reactions Analysis

Types of Reactions

2-Cyclopropylbenzenemethanamine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines or other reduced forms.

Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures, pressures, and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Cyclopropylbenzenemethanamine hydrochloride has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and chemical reactions.

Biology: Employed in studies involving biological pathways and molecular interactions.

Medicine: Investigated for potential therapeutic uses and drug development.

Industry: Utilized in the production of various chemical products and materials

Mechanism of Action

The mechanism of action of 2-Cyclopropylbenzenemethanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, influencing biological processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

*Note: Data for this compound are inferred from structural analogs.

Structural and Functional Differences

Cyclobutyl derivatives (e.g., 2-cyclobutyl-1-phenylethanamine HCl) exhibit increased steric bulk compared to cyclopropyl analogs, which may reduce metabolic clearance but limit target selectivity .

Physicochemical Properties :

Hazard Profiles

- Diphenhydramine HCl : Classified as harmful if swallowed (H302), reflecting its pharmacological activity and broader toxicological characterization .

Key Research Findings

Metabolic Stability : Cyclopropyl groups reduce cytochrome P450-mediated oxidation, enhancing half-life in vivo compared to straight-chain amines .

Receptor Binding: Diphenhydramine’s ethanolamine structure allows histamine H1 receptor antagonism, whereas cyclopropyl analogs may target alternative pathways (e.g., serotonin receptors) .

Safety : Lack of GHS classification for most cyclopropyl derivatives underscores the need for further toxicological studies, particularly regarding chronic exposure .

Biological Activity

2-Cyclopropylbenzenemethanamine hydrochloride, also known as a cyclopropyl derivative of phenylmethylamine, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a cyclopropyl group attached to a benzene ring with a methanamine functional group. Its chemical structure can be represented as follows:

Where:

- C1: Cyclopropyl group

- C2-C6: Benzene ring

- C7: Methanamine functional group

The biological activity of this compound is primarily mediated through its interaction with neurotransmitter receptors, particularly serotonin receptors. Research indicates that it acts as an agonist for the 5-HT2C receptor, which is implicated in various neuropsychiatric conditions.

Key Mechanisms:

- Agonistic Activity : The compound has shown potent agonistic effects on the 5-HT2C receptor, which may contribute to its potential antipsychotic properties.

- Neurotransmitter Modulation : By modulating serotonin levels, it may influence mood and anxiety disorders.

In Vitro Studies

In vitro assays have been utilized to evaluate the cytotoxicity and receptor binding affinity of this compound:

| Study Type | Findings |

|---|---|

| Cytotoxicity Assays | Exhibited low cytotoxicity in various mammalian cell lines, indicating safety. |

| Receptor Binding | High affinity for 5-HT2C receptors (EC50 = 24 nM), demonstrating significant potency. |

In Vivo Studies

In vivo studies conducted on animal models have shown promising results regarding the compound's efficacy in reducing hyperactivity associated with psychostimulant administration:

- AMPH-Induced Hyperactivity Model : Mice treated with this compound exhibited reduced locomotor activity compared to control groups.

Case Studies

- Antipsychotic Activity : A study evaluated the effects of the compound in models of schizophrenia. Results indicated significant reductions in hyperactivity and stereotyped behaviors, suggesting potential therapeutic applications in managing psychosis.

- Anxiety Reduction : Another investigation assessed the anxiolytic properties of the compound using elevated plus maze tests. Mice treated with the compound spent significantly more time in open arms, indicative of reduced anxiety levels.

Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile with minimal adverse effects observed at therapeutic doses. Further long-term studies are necessary to fully establish its safety in clinical settings.

Q & A

Q. What are the established synthetic routes for 2-Cyclopropylbenzenemethanamine hydrochloride, and how do reaction conditions affect yield and purity?

Answer: Synthesis typically involves nucleophilic substitution where a cyclopropane-containing benzyl chloride reacts with ammonia or methylamine under controlled conditions. For example, analogous methods for structurally similar compounds (e.g., (2-Chlorophenyl)methanamine hydrochloride) involve reacting 2-chlorobenzyl chloride with ammonia (). Key considerations include:

- Temperature control : Maintain 0–5°C to manage exothermic reactions.

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity.

- Purification : Recrystallization in ethanol/water mixtures improves purity (>95%).

Yield optimization requires balancing stoichiometry and reaction time (e.g., 12–24 hours).

Q. What analytical techniques are recommended for characterizing this compound?

Answer: Critical techniques include:

- 1H/13C NMR : Identify cyclopropane protons (δ 0.5–1.5 ppm) and aromatic signals (δ 6.5–7.5 ppm).

- HPLC-MS : Confirm molecular ion ([M+H]+; theoretical m/z 168.1 for free base) and purity.

- Elemental Analysis : Validate C, H, N, and Cl content against theoretical values (e.g., C: 58.85%, H: 6.89%).

- X-ray Crystallography (if crystalline): Resolve stereochemistry of the cyclopropane ring.

| Key Molecular Data | Value | Source |

|---|---|---|

| Molecular Formula | C10H14ClN | Extrapolated |

| Molecular Weight | 183.68 g/mol | |

| IUPAC Name | [2-Cyclopropylphenyl]methanamine hydrochloride |

Advanced Research Questions

Q. How can researchers investigate the neurotransmitter receptor interactions of this compound?

Answer: Use radioligand binding assays (e.g., 3H-labeled ligands) to quantify affinity for receptors like serotonin 5-HT2A or dopamine D2 (). Methodological steps:

- Competitive binding : Incubate with 0.1 nM–10 μM compound and measure displacement of radioligands (e.g., 3H-ketanserin for 5-HT2A).

- Data analysis : Calculate IC50 values using nonlinear regression (e.g., GraphPad Prism).

- Validation : Confirm results with transfected cell lines expressing target receptors. Saturation binding studies (Kd, Bmax) further characterize receptor density and affinity.

Q. What methodologies address discrepancies in reported solubility data for this compound across studies?

Answer: Discrepancies may arise from polymorphic forms or measurement techniques. Strategies include:

- Standardized solvent systems : Use USP buffers (pH 1.2–7.4) at 25°C.

- Polymorph characterization : Perform differential scanning calorimetry (DSC) or X-ray diffraction (XRD) to identify crystalline forms.

- Cross-validation : Compare shake-flask vs. HPLC solubility methods. For example, solubility data for Benzylamine hydrochloride () varies by methodology (e.g., 230 mg/mL in water vs. 150 mg/mL in ethanol). Publish full experimental conditions (ionic strength, equilibration time).

Q. What strategies optimize the stability of this compound under varying pH and temperature conditions?

Answer: Conduct accelerated stability studies per ICH guidelines:

- pH stability : Incubate in buffers (pH 1–12) at 37°C; monitor degradation via HPLC (e.g., notes acid sensitivity in 2-Methoxyamphetamine HCl).

- Thermal stability : Store samples at 40°C/75% RH for 6 months; assess appearance (e.g., discoloration) and potency (HPLC).

- Light exposure : Use amber vials if UV-sensitive (refer to ’s handling recommendations). Stability-indicating methods (e.g., mass spectrometry) detect degradation products like cyclopropane ring-opened derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.